(S)-Methyl 3,3-dimethylpyrrolidine-2-carboxylate
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Overview
Description
(S)-Methyl 3,3-dimethylpyrrolidine-2-carboxylate is a chemical compound with the molecular formula C8H15NO2 It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-Methyl 3,3-dimethylpyrrolidine-2-carboxylate typically involves the reaction of 3,3-dimethylpyrrolidine with methyl chloroformate under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then subjected to rigorous quality control measures to ensure it meets the required specifications for its intended applications .
Chemical Reactions Analysis
Types of Reactions
(S)-Methyl 3,3-dimethylpyrrolidine-2-carboxylate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Amines or alcohols in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Oxidized derivatives such as carboxylic acids.
Reduction: Reduced derivatives such as alcohols.
Substitution: Amides or alcohol derivatives.
Scientific Research Applications
(S)-Methyl 3,3-dimethylpyrrolidine-2-carboxylate has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (S)-Methyl 3,3-dimethylpyrrolidine-2-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
Methyl 3,3-dimethylpyrrolidine-2-carboxylate: The non-chiral version of the compound.
Ethyl 3,3-dimethylpyrrolidine-2-carboxylate: An ethyl ester analog.
3,3-Dimethylpyrrolidine-2-carboxylic acid: The carboxylic acid derivative.
Uniqueness
(S)-Methyl 3,3-dimethylpyrrolidine-2-carboxylate is unique due to its chiral nature, which can lead to different biological activities compared to its non-chiral or other ester analogs. The presence of the chiral center can result in enantioselective interactions with biological targets, making it a valuable compound in asymmetric synthesis and drug development .
Properties
CAS No. |
701197-44-6 |
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Molecular Formula |
C8H15NO2 |
Molecular Weight |
157.21 g/mol |
IUPAC Name |
methyl (2S)-3,3-dimethylpyrrolidine-2-carboxylate |
InChI |
InChI=1S/C8H15NO2/c1-8(2)4-5-9-6(8)7(10)11-3/h6,9H,4-5H2,1-3H3/t6-/m1/s1 |
InChI Key |
AJFBTXPJZYQWJB-ZCFIWIBFSA-N |
Isomeric SMILES |
CC1(CCN[C@@H]1C(=O)OC)C |
Canonical SMILES |
CC1(CCNC1C(=O)OC)C |
Origin of Product |
United States |
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